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molecular formula C9H9ClN4 B8615193 2-Chloro-4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

2-Chloro-4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No. B8615193
M. Wt: 208.65 g/mol
InChI Key: XSHGELNVWKJNCX-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

NCS (0.077 g, 0.574 mmol) was added to a solution of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline (0.1 g, 0.574 mmol) in DMF (1.1 mL). The reaction mixture was heated at 90° C. for 1 hour and was then concentrated under vacuum. The residue was purified via Biotage silica gel column chromatography elutin with (DCM/EtOH 99/1 to 90/10) to afford the title product as a white solid (97 mg, 81%). 1H NMR (500 MHz, CD3OD) δ 3.78 (s, 3H), 6.95 (d, J=8.4 Hz, 1H), 7.38 (dd, J=8.4, 2.0 Hz, 1H), 7.58 (d, J=2.0 Hz, 1H), 8.48 (s, 1H). LC (Method B)-MS (ESI, m/z) tR 1.25 min, 209 [(M+H+), 100%].
Name
Quantity
0.077 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Cl:8])C(=O)C1.[CH3:9][N:10]1[CH:14]=[N:13][N:12]=[C:11]1[C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>CN(C=O)C>[Cl:8][C:20]1[CH:21]=[C:15]([C:11]2[N:10]([CH3:9])[CH:14]=[N:13][N:12]=2)[CH:16]=[CH:17][C:18]=1[NH2:19]

Inputs

Step One
Name
Quantity
0.077 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
CN1C(=NN=C1)C1=CC=C(N)C=C1
Name
Quantity
1.1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via Biotage silica gel column chromatography elutin with (DCM/EtOH 99/1 to 90/10)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)C1=NN=CN1C
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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